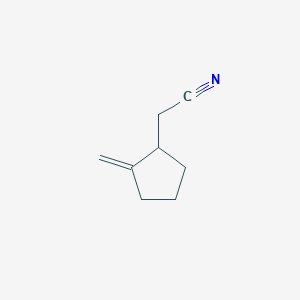

2-(2-Methylidenecyclopentyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methylidenecyclopentyl)acetonitrile is an organic compound with the molecular formula C8H11N. It is characterized by a cyclopentyl ring with a methylene group and an acetonitrile group attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylidenecyclopentyl)acetonitrile typically involves the following steps:

Cyclopentylation: Starting with cyclopentanone, a methylene group is introduced via a Wittig reaction, forming 2-methylidenecyclopentanone.

Nitrile Formation: The 2-methylidenecyclopentanone is then subjected to a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst, to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reactions under milder conditions and improve selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of amines or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Amines, alcohols, in the presence of acid or base catalysts

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alkanes

Substitution: Amides, esters

Scientific Research Applications

2-(2-Methylidenecyclopentyl)acetonitrile has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its reactive nitrile group.

Medicine: Research into potential therapeutic agents often involves this compound as a building block for drug candidates targeting various diseases.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(2-Methylidenecyclopentyl)acetonitrile exerts its effects involves its reactive nitrile group, which can interact with various molecular targets. In biological systems, it may inhibit or activate enzymes by forming covalent bonds with active site residues. The methylene group also allows for further functionalization, enabling the compound to participate in diverse chemical reactions.

Comparison with Similar Compounds

2-Cyclopentylacetonitrile: Lacks the methylene group, resulting in different reactivity and applications.

2-(2-Methylcyclopentyl)acetonitrile: Similar structure but with a methyl group instead of a methylene group, affecting its chemical behavior.

Cyclopentylmethylamine: An amine derivative, showcasing different reactivity due to the presence of an amine group instead of a nitrile.

Uniqueness: 2-(2-Methylidenecyclopentyl)acetonitrile is unique due to its combination of a reactive nitrile group and a methylene-substituted cyclopentyl ring, which provides a versatile platform for chemical modifications and applications in various fields.

Biological Activity

2-(2-Methylidenecyclopentyl)acetonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial activity, and other pharmacological effects. The findings are supported by data tables and case studies where available.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a cyclopentyl group with a methylidene substituent, contributing to its unique chemical behavior and biological interactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) values, which indicate the potency of the compound against specific cell types.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast Cancer) | 45 ± 5 | Moderate cytotoxicity observed |

| PC-3 (Prostate Cancer) | 60 ± 10 | Lower sensitivity compared to MCF-7 |

| Caco-2 (Colon Cancer) | 55 ± 7 | Comparable activity to MCF-7 |

These results suggest that this compound exhibits significant cytotoxic effects, particularly against breast cancer cells, with a potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, revealing effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal effect observed |

| Escherichia coli | 64 | Moderate sensitivity noted |

| Pseudomonas aeruginosa | >128 | Resistant strain |

The results indicate that while this compound is effective against Gram-positive bacteria, it shows limited efficacy against Gram-negative strains .

Case Study 1: In Vivo Efficacy

A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study utilized a dosage regimen based on body weight and monitored tumor progression over several weeks.

Research exploring the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic markers in treated cells .

Properties

IUPAC Name |

2-(2-methylidenecyclopentyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-3-2-4-8(7)5-6-9/h8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSJQXBHTOPAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCC1CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.